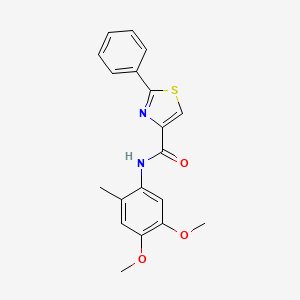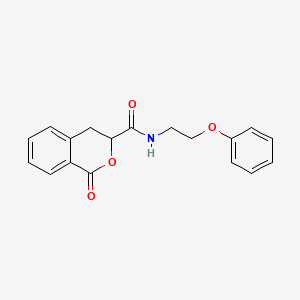
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide can inhibit the production of inflammatory cytokines and chemokines, as well as reduce the proliferation and migration of cancer cells. It has also been found to exhibit antibacterial activity against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide in lab experiments is its high yield and ease of purification. However, one limitation is that the compound may not be readily available in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide. One potential direction is the development of new synthesis methods that can produce the compound in larger quantities. Another direction is the study of the compound's potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide is a synthetic compound that has potential applications in various scientific fields. Its synthesis method is straightforward, and it exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are limitations to its use in lab experiments, further studies are needed to fully understand its potential applications and develop new synthesis methods.
Métodos De Síntesis
The synthesis of 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide involves the reaction of 3-(2-phenoxyethyl)-4-hydroxycoumarin with oxalyl chloride to form the corresponding acid chloride, which is then reacted with the amine to form the final product. The yield of this synthesis method is high, and the compound can be easily purified through recrystallization.
Aplicaciones Científicas De Investigación
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(19-10-11-22-14-7-2-1-3-8-14)16-12-13-6-4-5-9-15(13)18(21)23-16/h1-9,16H,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLHILGIPTTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
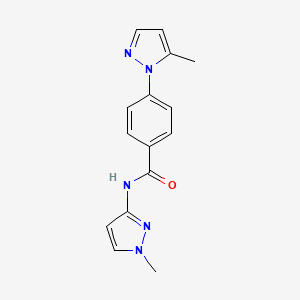
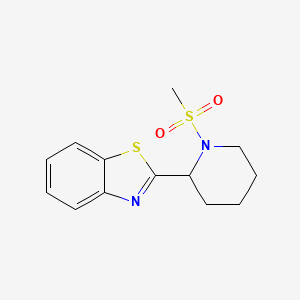

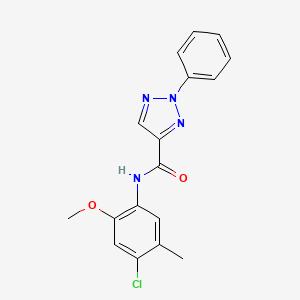
![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
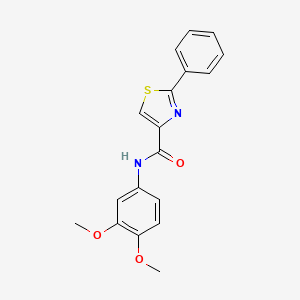
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)

